Home > Products > Screening Compounds P136682 > Tutocaine hydrochloride
Tutocaine hydrochloride - 532-62-7

Tutocaine hydrochloride

Catalog Number: EVT-13884433
CAS Number: 532-62-7
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tutocaine hydrochloride is a chemical compound with the IUPAC name 4-(dimethylamino)-3-methylbutan-2-yl 4-aminobenzoate, recognized for its local anesthetic properties. It is primarily classified as an ester and is used in various medical applications, particularly in anesthesia. The compound's unique structure contributes to its effectiveness in blocking nerve signals, making it valuable in clinical settings.

Source

Tutocaine hydrochloride can be synthesized through various chemical methods, often involving specific reagents and conditions that facilitate the formation of the compound. The free base form has a CAS number of 891-33-8, while the hydrochloride salt form is identified by the CAS number 532-62-7 .

Classification

Tutocaine hydrochloride falls under the category of local anesthetics, which are compounds that temporarily inhibit sensation in a targeted area. This classification includes other similar compounds, such as lidocaine and procaine, which share comparable mechanisms of action and applications in medicine.

Synthesis Analysis

Methods

The synthesis of Tutocaine hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 4-aminobenzoic acid and dimethylamine.
  2. Esterification Reaction: The primary method involves an esterification reaction where 4-aminobenzoic acid reacts with a suitable alcohol derivative to form the ester bond.
  3. Hydrochloride Formation: The final step includes the addition of hydrochloric acid to convert the free base into its hydrochloride salt form, enhancing solubility and stability.

Technical Details

The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For instance, using solvents like dichloromethane or ethanol can facilitate better reaction kinetics and product isolation.

Molecular Structure Analysis

Structure

The molecular structure of Tutocaine hydrochloride is characterized by a central aromatic ring (the benzoate moiety) connected to an aliphatic chain featuring a dimethylamino group. This structure is crucial for its anesthetic properties.

Data

  • Molecular Formula: C13H18ClN2O2
  • Molecular Weight: Approximately 270.75 g/mol
  • Chemical Structure: The compound features a dimethylamino group at one end and an aromatic amine at the other, contributing to its pharmacological activity .
Chemical Reactions Analysis

Reactions

Tutocaine hydrochloride participates in various chemical reactions typical for esters and amines:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to regenerate the starting materials.
  2. Acylation Reactions: It can react with acyl chlorides to form new amides, expanding its utility in synthetic organic chemistry.
  3. Nucleophilic Substitution: The presence of the dimethylamino group allows for potential nucleophilic substitution reactions that can modify its pharmacological profile.

Technical Details

These reactions are essential for modifying Tutocaine’s structure to enhance its efficacy or reduce side effects in clinical applications.

Mechanism of Action

Process

Tutocaine hydrochloride exerts its local anesthetic effects primarily through the blockade of sodium channels in neuronal membranes. By inhibiting these channels, it prevents the propagation of action potentials along nerves.

Data

  • Duration of Action: The onset of action typically occurs within minutes, with effects lasting from one to several hours depending on concentration and administration route.
  • Receptor Interaction: It preferentially binds to the inactive state of sodium channels, stabilizing them and preventing depolarization .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water and organic solvents
  • Melting Point: Approximately 180 °C (decomposes upon melting)

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Solutions are typically neutral to slightly acidic .
Applications

Tutocaine hydrochloride is primarily used as a local anesthetic in medical procedures. Its applications include:

  1. Topical Anesthesia: Used in minor surgical procedures or dental work.
  2. Regional Anesthesia: Employed for nerve blocks during surgeries.
  3. Research Applications: Investigated for potential use in pain management protocols due to its effectiveness in blocking nerve conduction .
Historical Context and Development of Tutocaine Hydrochloride in Anesthetic Pharmacology

Early 20th-Century Innovations in Local Anesthetics: Cocaine Alternatives and Structural Optimization

The quest for safer cocaine alternatives dominated early 20th-century anesthetic pharmacology, driven by cocaine's significant limitations: high toxicity, addictive potential, and instability in solution. Chemists pursued structural optimization strategies by modifying cocaine's core components—the lipophilic benzoic acid moiety and hydrophilic ecgonine ring. This led to novel synthetic scaffolds like the eucaines (e.g., β-eucaine), which replaced cocaine's complex bicyclic structure with simplified N-alkylated piperidine rings [4]. By the 1900s, procaine emerged as a breakthrough ester anesthetic, featuring para-aminobenzoic acid (PABA) linked to diethylaminoethanol. Its safety profile made it the clinical gold standard, yet its low potency (requiring high concentrations) and short duration spurred further innovation [4] [1].

Tutocaine hydrochloride arose from systematic efforts to enhance procaine’s pharmacodynamic properties. Researchers targeted three key modifications:

  • Lipophilic extensions to the aromatic ring to improve membrane permeability
  • Alkyl substitutions on the tertiary amine to prolong receptor binding
  • Steric optimization of the ester linkage to resist hydrolysis [4]

This iterative design yielded butamin (Tutocaine's chemical name: hydrochloride of p-aminobenzoyldimethylaminomethylbutanol), which demonstrated twice the anesthetic potency of procaine while remaining markedly less toxic than cocaine [1].

Table 1: Evolution of Key Local Anesthetics Pre-1924

Compound (Year)Structural BaseInnovationClinical Limitation
Cocaine (1860s)Benzoylated ecgonineNatural alkaloidHigh toxicity, addiction
β-Eucaine (1896)Piperidine-4-carboxylateSimplified scaffoldIrritation, weak potency
Procaine (1905)para-Aminobenzoate esterSafety profileLow potency, short duration
Tutocaine (1924)Butanol-linked PABA esterEnhanced lipophilicityLimited tissue diffusion

Werner Schulemann’s Contributions to Tutocaine Synthesis at Bayer AG (1924)

Pharmacologist Werner Schulemann (1888–1975) spearheaded Tutocaine's development at Bayer AG, leveraging his expertise in alkaloid chemistry. His team synthesized Tutocaine in 1924 through a multi-step esterification process:

  • Coupling of p-aminobenzoic acid with 1-(dimethylamino)-3-butanol
  • Salt formation via hydrochloric acid to yield the crystalline hydrochloride [1]

Schulemann’s pharmacological evaluations revealed Tutocaine’s dual advantages:

  • 8-fold lower toxicity than cocaine in animal models
  • 2-fold greater potency versus procaine in nerve-blockade assays [1]

These properties were attributed to Tutocaine’s optimized partition coefficient: the butanol chain enhanced lipid solubility for neuronal membrane penetration, while the dimethylamino group facilitated reversible binding to sodium channels. Schulemann documented these findings in Klinische Wochenschrift (1924), emphasizing Tutocaine’s efficacy as both a surface and infiltration anesthetic [1]. By late 1924, The Lancet highlighted Tutocaine as a promising candidate for surgical applications, cementing its status as Bayer’s strategic successor to procaine [1].

Post-WWI Industrial Collaborations: Bayer-Winthrop Chemical Co. Dynamics in U.S. Production

World War I geopolitical constraints reshaped global anesthetic production. Bayer AG’s U.S. assets were seized under the Trading with the Enemy Act, leading to a complex partnership:

  • Parent entities: IG Farben (Bayer AG’s owner) and Sterling Drug (Winthrop Chemical Co.’s parent)
  • Manufacturing agreement: Bayer-branded drugs produced in Rensselaer, NY, distributed via Winthrop [1]

Tutocaine entered the U.S. market under this framework, with Winthrop vials bearing dual logos (Bayer cross and Winthrop name). Each tablet contained:

  • Tutocaine HCl: 0.05 g
  • Epinephrine: 0.000125 g (to counteract Tutocaine’s vasodilatory effects) [1]

Table 2: Bayer-Winthrop Anesthetic Portfolio (1925–1946)

ProductChemical ClassPrimary UseProduction Site
TutocaineEster local anestheticInfiltration anesthesiaRensselaer, NY
AvertinBrominated alcoholGeneral anesthesiaRensselaer, NY
PhanodormCyclic barbiturateSedative-hypnoticRensselaer, NY
ProntosilSulfonamide antibioticAnti-infectiveLeverkusen, Germany

This collaboration enabled Tutocaine’s distribution across North America until Winthrop’s incorporation into Winthrop-Stearns (1946), which phased out older anesthetics in favor of emerging amides [1].

Evolution of Tutocaine’s Clinical Adoption (1924–1976): Transition from Procaine to Modern Esters

Tutocaine’s clinical trajectory reflects broader shifts in anesthetic practice between 1924–1976:

  • 1924–1930s: Rapid adoption in otolaryngology and dentistry, as evidenced by Cunningham’s Laryngoscope study (1926), which validated its efficacy in mucosal anesthesia [1].
  • 1940s: Formulation limitations became apparent. Unlike newer amide anesthetics (e.g., lidocaine), Tutocaine required tablet reconstitution—physicians dissolved 10 tablets in saline and heat-sterilized solutions before use [1].
  • 1950s: Market displacement by lidocaine (synthesized 1943, launched 1948), which offered faster onset, greater stability, and vial-ready solutions [4] [9].

Tutocaine’s decline illustrates three paradigm shifts in anesthesia:

  • Amide supremacy: Lidocaine’s piperidine-xylidine structure resisted hydrolysis, enabling longer action.
  • Sterilization convenience: Pre-formulated cartridges replaced error-prone reconstitution.
  • Vasopressor integration: Adrenaline was pre-added to solutions, eliminating manual epinephrine mixing [4] [1].

By 1976, Tutocaine was primarily of historical interest, preserved in museum collections like the Wood Library-Museum of Anesthesiology (accession #2007-05-01-1) [1].

Table 3: Tutocaine’s Chronological Position Among Local Anesthetics

EraDominant AnestheticTutocaine’s RoleCatalyst for Change
Pre-1924Cocaine, ProcaineNot yet developedCocaine toxicity crisis
1924–1943Procaine, TutocaineSpecialty anestheticReconstitution complexity
1943–1955Lidocaine, TetracaineNiche useLidocaine’s stability
Post-1955Bupivacaine, ArticaineObsoleteAmide anesthetics

Properties

CAS Number

532-62-7

Product Name

Tutocaine hydrochloride

IUPAC Name

[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

InChI

InChI=1S/C14H22N2O2.ClH/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12;/h5-8,10-11H,9,15H2,1-4H3;1H

InChI Key

ZGKJESGFAPAQKB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.